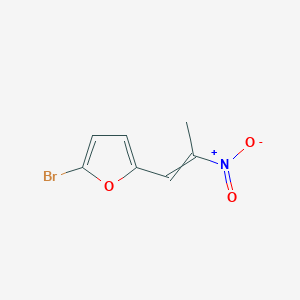

2-Bromo-5-(2-nitroprop-1-enyl)furan

Description

Contextualizing Furan (B31954) Derivatives in Synthetic Chemistry

Furan and its derivatives are a cornerstone of heterocyclic chemistry, possessing a five-membered aromatic ring with one oxygen atom. ijsrst.comresearchgate.net The furan nucleus is a common structural motif found in numerous natural products and pharmacologically active compounds. researchgate.net This prevalence has made furan derivatives a subject of intense study and a valuable target in synthetic organic chemistry. researchgate.net

The significance of furans stems from their wide-ranging applications across various industries, including pharmaceuticals, agriculture, and polymers. ijsrst.com In medicinal chemistry, the furan ring system is a fundamental skeleton for many compounds with diverse biological activities, such as antibacterial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.net The reactivity of the furan ring, which is more susceptible to electrophilic substitution than benzene (B151609), allows for a wide array of chemical transformations. researchgate.netyoutube.com Common reactions include nitration, halogenation, sulfonation, and acylation, which provide routes to a multitude of functionalized furan derivatives. youtube.comyoutube.com This synthetic versatility allows chemists to modify the furan core to fine-tune its biological and physical properties.

Significance of Nitroalkenes as Versatile Building Blocks

Nitroalkenes, or nitroolefins, are highly valuable and versatile intermediates in organic synthesis. frontiersin.orgrsc.org Their utility is rooted in the powerful electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of transformations. This makes them excellent Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org

The synthetic power of nitroalkenes is further enhanced by the diverse chemistry of the nitro group itself. frontiersin.org It can be easily transformed into other crucial functional groups, most notably amines through reduction, or carbonyl groups via the Nef reaction. arkat-usa.orgnih.gov This convertibility makes nitroalkanes and nitroalkenes indispensable building blocks for the synthesis of pharmaceutically relevant molecules, including amino acids, alkaloids, and other nitrogen-containing heterocycles. frontiersin.orgrsc.orgnih.gov In recent years, the development of modern synthetic methods, such as asymmetric organocatalysis and alkene cross-metathesis, has further broadened the scope and application of nitroalkenes in creating complex molecular architectures with high stereocontrol. frontiersin.orgorganic-chemistry.org

Overview of Halogenated Nitroalkenyl Furan Scaffolds

The molecular architecture of 2-Bromo-5-(2-nitroprop-1-enyl)furan represents a confluence of three synthetically important functional groups: the furan ring, a halogen (bromine), and a nitroalkene moiety. This combination within a single scaffold, the halogenated nitroalkenyl furan, creates a multifunctional building block with significant potential for complex molecule synthesis.

The reactivity of this scaffold is dictated by the interplay of its components.

The Furan Ring: As a reactive aromatic system, it provides a stable core. researchgate.net

The Bromo Substituent: The bromine atom at the C2 position is a key functional handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of diverse aryl, alkyl, or vinyl substituents. Compounds like 2-bromo-5-nitrofuran (B1267531) are recognized as valuable reactive intermediates in organic synthesis. chemimpex.com

The Nitroalkenyl Group: The 2-nitroprop-1-enyl group at the C5 position serves as a potent electrophilic site. arkat-usa.org It is primed for conjugate addition reactions with various nucleophiles, enabling chain extension and the introduction of further functionality. The nitro group itself can be subsequently converted into other groups, adding another layer of synthetic versatility. frontiersin.org

The strategic placement of the bromo and nitroalkenyl groups on the furan ring allows for sequential and site-selective modifications. For example, a cross-coupling reaction could be performed at the bromine-bearing position, followed by a Michael addition to the nitroalkene. This orthogonal reactivity makes halogenated nitroalkenyl furans like 2-Bromo-5-(2-nitroprop-1-enyl)furan powerful platforms for the rapid construction of complex and densely functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-nitroprop-1-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCSJAIZGNPUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(O1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739374 | |

| Record name | 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35950-37-9 | |

| Record name | 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 2 Nitroprop 1 Enyl Furan and Analogous Structures

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule by forming the key C-C and C-Br bonds on a pre-existing furan (B31954) ring or by building the ring with the substituents already in place.

Condensation Reactions with Furan Aldehydes and Nitroalkanes

A primary method for the synthesis of nitroalkenes is the Henry reaction, a classic C-C bond-forming reaction that involves the condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In the context of 2-bromo-5-(2-nitroprop-1-enyl)furan, this would typically involve the reaction of 5-bromo-2-furaldehyde (B32451) with a nitroalkane in the presence of a base. The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired nitroalkene. wikipedia.org Various catalysts and reaction conditions can be employed to promote this condensation. For instance, ionic liquids like 2-hydroxyethylammonium formate (B1220265) have been used to efficiently promote the condensation of nitroalkanes with aldehydes at room temperature without the need for hazardous organic solvents. organic-chemistry.org

The reaction mechanism begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the furan aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. Dehydration of this intermediate, often under acidic or basic conditions, leads to the formation of the C=C double bond of the nitropropenyl group.

Strategic Introduction of the Bromo Substituent

The introduction of a bromine atom onto the furan ring can be achieved at various stages of the synthesis. One common approach is the bromination of a pre-existing furan derivative. For example, 2-ethylfuran (B109080) can be brominated using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.net The regioselectivity of this bromination is crucial. Furan rings tend to undergo electrophilic substitution preferentially at the 2 and 5 positions. psu.edu Therefore, starting with a 2-substituted furan can direct bromination to the 5-position.

Alternatively, the bromine can be introduced via a "halogen dance" reaction, where a bromo-substituted furan isomerizes to another under basic conditions. researchgate.net For instance, 2-bromo-5-ethylfuran has been observed to rearrange under certain conditions. researchgate.net Another strategy involves the lithiation of the furan ring followed by quenching with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. researchgate.net This allows for precise placement of the bromine atom. In some cases, dearomative intramolecular bromoetherification of glycosyl furans has been used to create bromo-substituted furo[3,2-b]furans. researchgate.net

Regio- and Stereoselective Formation of the Nitroprop-1-enyl Moiety (e.g., E/Z Isomerism Control)

The geometry of the double bond in the nitroprop-1-enyl group is a critical aspect of the synthesis. The formation of either the (E) or (Z) isomer can often be controlled by the reaction conditions. organic-chemistry.org A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com

For the synthesis of nitroalkenes, the choice of solvent and temperature can significantly influence the stereochemical outcome. organic-chemistry.org For example, in the condensation of aliphatic aldehydes with nitroalkanes, using piperidine (B6355638) as a catalyst in toluene (B28343) at reflux can lead to high selectivity for the (E)-isomer. organic-chemistry.org Conversely, performing the reaction in dichloromethane (B109758) at room temperature can favor the formation of the (Z)-isomer. organic-chemistry.org The use of molecular sieves has been shown to be crucial in controlling this stereoselectivity. organic-chemistry.org The proposed mechanism for Z-selectivity involves the formation of an imine followed by a nucleophilic attack by the nitronate, while the E-isomer is thought to form through a standard Henry reaction followed by elimination. organic-chemistry.org

Synthesis via Nitroalkene Precursors

An alternative to direct condensation on the furan ring is the synthesis of a nitroalkene precursor which is then coupled with the furan moiety.

Alkene Cross-Metathesis Routes to Substituted Nitroalkenes

Alkene cross-metathesis has emerged as a powerful tool for the formation of C=C bonds. organic-chemistry.orgnih.gov This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the exchange of substituents between two alkenes. organic-chemistry.orgacs.org A highly functionalized nitroalkene can be synthesized by reacting a simple nitroalkene with a substituted alkene. organic-chemistry.orgacs.orgnih.gov This method offers a route to nitroalkenes that might be difficult to prepare using traditional methods. organic-chemistry.orgacs.orgnih.gov The resulting substituted nitroalkene could then potentially be coupled to a furan ring. The cross-metathesis approach is known to be tolerant of various functional groups. organic-chemistry.org

Table 1: Examples of Alkene Cross-Metathesis for Nitroalkene Synthesis

| Alkene 1 | Alkene 2 | Catalyst | Product | Yield (%) | Reference |

| 6-nitrohex-1-ene | tert-butyl acrylate | Grubbs' 2nd Gen. | tert-butyl (E)-8-nitrooct-2-enoate | 85 | acs.org |

| 5-nitropent-1-ene | Styrene | Grubbs' 2nd Gen. | (E)-7-nitro-1-phenylhept-1-ene | 75 | acs.org |

This table presents examples of alkene cross-metathesis reactions to form substituted nitroalkenes, demonstrating the versatility of this method.

Decarboxylative Nitration Strategies for Nitroolefins

Decarboxylative nitration provides an alternative, metal-free pathway to (E)-nitroolefins from α,β-unsaturated carboxylic acids. rsc.org This method typically involves the use of reagents like t-butylnitrite (t-BuONO) and TEMPO. rsc.org The reaction proceeds under mild conditions and often yields the (E)-isomer exclusively. rsc.org Another approach utilizes iron(III) nitrate (B79036) in the presence of a base like pyridine (B92270) to mediate the decarboxylative nitration of α,β-unsaturated acids, also affording (E)-nitroolefins in good yields. organic-chemistry.org These methods are attractive due to their operational simplicity and stereoselectivity. organic-chemistry.org The resulting nitroolefin could then be further functionalized or coupled to a furan-containing molecule.

Table 2: Reagents for Decarboxylative Nitration

| Reagent System | Substrate Type | Key Features | Reference |

| t-butylnitrite (t-BuONO) / TEMPO | α,β-unsaturated carboxylic acids | Metal-free, mild conditions, exclusively E-isomers | rsc.org |

| Iron(III) nitrate / Pyridine | α,β-unsaturated carboxylic acids | Economical, good yields, stereoselective for E-isomers | organic-chemistry.org |

| Nitric acid / AIBN | Aromatic α,β-unsaturated carboxylic acids | Radical-based mechanism | rsc.org |

This table summarizes different reagent systems used for the decarboxylative nitration of α,β-unsaturated carboxylic acids to produce nitroolefins.

Bromofuran Functionalization Pathways

The bromine atom on the furan ring of 2-bromo-5-(2-nitroprop-1-enyl)furan is a versatile handle for introducing a wide range of molecular complexity. The following sections explore two primary strategies for its functionalization: palladium-catalyzed cross-coupling and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromofuran (B1272941) Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromofuran derivatives, including those with electron-withdrawing substituents like the 2-nitroprop-1-enyl group, these reactions offer a powerful means of elaboration. The general catalytic cycle for these transformations involves the oxidative addition of the bromofuran to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction pairs the bromofuran with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. fishersci.co.uklibretexts.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. The electron-withdrawing nature of the nitroalkenyl group in 2-bromo-5-(2-nitroprop-1-enyl)furan is expected to enhance the reactivity of the C-Br bond towards oxidative addition.

Heck Reaction: The Heck reaction involves the coupling of the bromofuran with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of substituted alkenes. The use of microwave irradiation has been shown to accelerate these reactions significantly. arkat-usa.org

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner, typically in the presence of a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira reaction is a highly efficient method for the synthesis of aryl- and vinyl-alkynes. For bromofuran substrates, this reaction provides access to a range of alkynyl-substituted furans.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on brominated furan and analogous benzofuran (B130515) systems.

| Coupling Reaction | Bromofuran Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-(4-Bromophenyl)benzofuran | Arylboronic acids | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 °C, 4 h | 85-98% | mdpi.com |

| Heck | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II) complex | Et₃N | DMF/TBAB | Microwave, 160 °C, 5 min | 88% | arkat-usa.org |

| Sonogashira | 3-Iodo-2-(methylsulfany)benzo[b]furans | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | rt, 2-4 h | Good to excellent | researchgate.net |

| Suzuki-Miyaura | Aryl halides | Organoborane | Pd(0) with phosphine (B1218219) ligands | NaOH, K₂CO₃, or K₃PO₄ | THF, H₂O, or DMF | rt to 80 °C | Varies | libretexts.org |

| Heck | Aryl bromides | n-Butyl acrylate | Palladium/Phosphine-Imidazolium Salt | Varies | Varies | Varies | High | organic-chemistry.org |

| Sonogashira | Aryl bromides | Terminal alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Amine base | Varies | rt | Good | organic-chemistry.org |

Nucleophilic Substitution Strategies on Brominated Furan Cores

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to the functionalization of brominated furans, particularly when the furan ring is activated by strong electron-withdrawing groups. rsc.orglibretexts.org The 2-nitroprop-1-enyl substituent in 2-bromo-5-(2-nitroprop-1-enyl)furan serves as a powerful activating group, polarizing the furan ring and making the carbon atom attached to the bromine susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the furan ring is temporarily disrupted in this step. In the second step, the leaving group is expelled, and the aromaticity of the furan ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically employed. The presence of the nitro group ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and thus for the feasibility of the reaction. libretexts.org In the case of 2-bromo-5-(2-nitroprop-1-enyl)furan, the nitroalkenyl group is in a position analogous to a para-substituent, which should strongly favor the SNAr pathway.

The table below provides examples of nucleophilic substitution reactions on activated aromatic and heteroaromatic systems, which can be considered analogous to the expected reactivity of 2-bromo-5-(2-nitroprop-1-enyl)furan.

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | Ionic Liquids (e.g., [bmim][BF₄]) | 293-313 K | Corresponding 2-amino-5-nitrothiophenes | nih.gov |

| 5-Bromo-1,2,3-triazines | Phenols | Varies | Varies | 5-Aryloxy-1,2,3-triazines | nih.gov |

| 4,6-dichloro-5-nitrobenzofuroxan | Amines | Varies | Varies | 4-Amino-6-chloro-5-nitrobenzofuroxans | mdpi.com |

| 2,4-Dinitrochlorobenzene | Amines | Varies | Varies | N-substituted-2,4-dinitroanilines | mdpi.com |

| 2H-furo[3,2-b]pyran-2-ones | Aliphatic amines | Varies | Varies | 2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine | beilstein-journals.org |

| 2H-furo[3,2-b]pyran-2-ones | Hydrazines | Varies | Varies | Substituted pyrazol-3-ones with allomaltol fragment | beilstein-journals.org |

Elucidating Reactivity and Mechanistic Pathways of 2 Bromo 5 2 Nitroprop 1 Enyl Furan

Michael Addition Reactions

The Michael addition, or conjugate addition, stands as a cornerstone reaction for 2-bromo-5-(2-nitroprop-1-enyl)furan. researchgate.net The powerful electron-withdrawing nitro group renders the double bond electron-deficient, making the compound an excellent Michael acceptor. This facilitates the addition of a wide range of nucleophiles to the carbon atom beta to the nitro group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Conjugate Additions with Various Nucleophiles

The electrophilic nature of the β-carbon in 2-bromo-5-(2-nitroprop-1-enyl)furan allows it to react with a diverse array of soft nucleophiles. These include enolates derived from ketones, esters, and malonates, as well as heteroatom nucleophiles such as amines, thiols, and phosphines. researchgate.netnih.gov The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting nitronate intermediate to yield the final adduct.

The scope of nucleophiles that can participate in conjugate additions with activated alkenes like nitroalkenes is broad. researchgate.netnih.gov Research on analogous nitroalkenes has demonstrated successful additions with various nucleophiles, highlighting the synthetic potential. frontiersin.orgresearchgate.net

Table 1: Examples of Nucleophiles in Michael Additions to Nitroalkenes This table presents data from reactions with analogous nitroalkenes to illustrate the expected reactivity.

| Nucleophile Type | Specific Example | Catalyst/Conditions | Reference |

|---|---|---|---|

| Carbon Nucleophile | Diethyl Malonate | Polymeric Thiourea (B124793) | researchgate.net |

| Carbon Nucleophile | 2,4-Pentanedione | Polymeric Squaramide | researchgate.net |

| Carbon Nucleophile | Acetone | Thiourea-based catalyst | researchgate.net |

These examples underscore the versatility of the Michael addition on activated nitroalkenes. It is anticipated that 2-bromo-5-(2-nitroprop-1-enyl)furan would react similarly with these and other nucleophiles, providing a direct route to functionalized furan (B31954) derivatives.

Tandem Michael Addition–Cyclization Sequences

The product of a Michael addition on 2-bromo-5-(2-nitroprop-1-enyl)furan can be a versatile intermediate for subsequent intramolecular reactions, leading to the formation of complex cyclic structures in a single synthetic operation. These tandem, or domino, sequences are highly valued for their efficiency in building molecular complexity.

For instance, a Michael addition of a nucleophile that also contains a reactive functional group can initiate a cyclization cascade. Research on related systems, such as the reaction between 2-(2-nitrovinyl)phenols and β-ketoesters, demonstrates this principle. buchler-gmbh.com The initial Michael addition is followed by an intramolecular cyclization/lactonization to form complex spirocyclic structures. buchler-gmbh.com Similarly, tandem sequences involving Michael additions followed by intramolecular imino-nitrile cyclization have been used to synthesize substituted pyridines. It is conceivable that a suitably designed nucleophile could react with 2-bromo-5-(2-nitroprop-1-enyl)furan to first undergo a Michael addition, with the newly formed intermediate then participating in an intramolecular cyclization, potentially involving the furan ring or the bromo substituent.

Asymmetric Michael Additions in Stereoselective Synthesis

The creation of stereocenters during the Michael addition is of paramount importance. The addition of a nucleophile to the prochiral 2-bromo-5-(2-nitroprop-1-enyl)furan can generate one or more stereocenters. Controlling the stereochemical outcome of this addition is a key challenge and a major focus of modern organic synthesis.

Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions. Small, chiral organic molecules can activate the reactants and control the stereochemistry of the product. For reactions involving nitroalkenes, bifunctional catalysts are particularly effective. These catalysts, such as chiral thioureas, ureas, and squaramides, possess both a Lewis basic site (e.g., an amine) to deprotonate the nucleophile and a hydrogen-bonding donor site (the thiourea or squaramide motif) to activate the nitroalkene and orient it in the chiral environment. researchgate.netnih.gov

Studies on the Michael addition of various nucleophiles to nitroalkenes have shown that catalysts derived from cinchona alkaloids or those incorporating thiourea moieties can deliver high yields and excellent enantioselectivities. nih.govmdpi.com For example, the addition of nitroalkanes to 2-furanones has been achieved with high diastereo- and enantioselectivity using bifunctional thiourea catalysts. nih.gov Similarly, axially chiral guanidine (B92328) bases have been used to catalyze the direct vinylogous Michael addition of functionalized furanones to nitroalkenes. acs.org Brønsted acids have also been employed to catalyze the Mukaiyama-Michael addition of silyloxy furans to nitroalkenes. princeton.edu These organocatalytic systems are expected to be applicable to 2-bromo-5-(2-nitroprop-1-enyl)furan, providing access to enantioenriched products.

Table 2: Organocatalysts for Asymmetric Michael Additions to Nitroalkenes This table presents data from reactions with analogous nitroalkenes to illustrate expected catalytic systems.

| Catalyst Type | Nucleophile | Electrophile | Key Outcome | Reference |

|---|---|---|---|---|

| Bifunctional Thiourea | Nitroalkanes | 2-Furanones | High ee (>99%) and dr (>20:1) | nih.gov |

| Axially Chiral Guanidine | α-Thio-substituted Furanone | Nitroalkenes | High syn-selectivity and ee | acs.org |

| epi-Quinine Derivative | 5-Substituted 2(3H)-Furanones | Nitroalkenes | High anti-selectivity (up to 96:4 dr) and ee (up to 99%) | nih.govacs.org |

| α,β-Dipeptides/Thiourea | Isobutyraldehyde | Nitroolefins | Highly efficient and enantioselective | mdpi.com |

When the nucleophile itself is chiral or contains a stereocenter, the Michael addition can lead to the formation of diastereomers. Controlling the diastereoselectivity is crucial. In the context of furanone chemistry, the addition of furanones to nitroalkenes has been studied extensively, providing insights into how diastereocontrol can be achieved.

Typically, the reaction between a 5-substituted furanone and a nitroalkene can produce syn or anti diastereomers. Remarkably, the diastereochemical outcome can often be controlled by the choice of catalyst. For instance, while many organocatalysts favor the formation of the syn adduct, researchers have developed specific catalysts, such as those based on epi-quinine, that can switch the selectivity to strongly favor the anti product. nih.govacs.org This catalyst-controlled diastereodivergence is a powerful synthetic strategy. nih.govacs.org Furthermore, dinuclear zinc complexes have been used to catalyze the direct conjugate addition of 2(5H)-furanone to nitroalkenes, yielding products with high diastereo- and enantioselectivity. nih.gov These methodologies demonstrate that by carefully selecting the catalyst, it is possible to selectively synthesize a desired stereoisomer, a principle that would be central to the stereoselective synthesis of derivatives from 2-bromo-5-(2-nitroprop-1-enyl)furan. citedrive.com

Cycloaddition Reactions

Beyond its role as a Michael acceptor, 2-bromo-5-(2-nitroprop-1-enyl)furan possesses the structural elements required to participate in cycloaddition reactions. libretexts.org The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloadditions, also known as Diels-Alder reactions. libretexts.org

The reactivity of furans in Diels-Alder reactions can be influenced by substituents. Electron-donating groups on the furan ring generally enhance reactivity, while electron-withdrawing groups decrease it. mdpi.com The bromo and nitropropenyl groups on the target molecule are electron-withdrawing, which would likely render the furan core less reactive as a diene in a standard intermolecular Diels-Alder reaction.

However, intramolecular Diels-Alder reactions, where the diene and dienophile are tethered together, can be highly efficient even with less reactive furans. youtube.com By connecting the dienophile to the furan moiety, the entropic barrier to the reaction is overcome, facilitating the cycloaddition. youtube.com It is conceivable that a synthetic route could be designed where a dienophile is attached to the molecule, perhaps via the nitro group or by displacing the bromine, setting the stage for an intramolecular Diels-Alder reaction to construct complex, bridged-ring systems. Such strategies are powerful for building polycyclic frameworks from relatively simple starting materials.

[3+2] Cycloaddition Pathways Involving the Nitroalkene Unit

The electron-deficient nature of the nitroalkene unit in 2-Bromo-5-(2-nitroprop-1-enyl)furan makes it an excellent dipolarophile for [3+2] cycloaddition reactions. These reactions, involving a three-atom component (TAC), are a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.com

For instance, the reaction of conjugated nitroalkenes with nitrones, which act as 1,3-dipoles, can lead to the formation of isoxazolidine (B1194047) rings. mdpi.commdpi.com While specific studies on 2-Bromo-5-(2-nitroprop-1-enyl)furan are not extensively detailed in the provided results, the general reactivity pattern of nitroalkenes suggests its capability to participate in such cycloadditions. mdpi.com The reaction of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones, for example, proceeds with high regio- and stereoselectivity to yield 3,4-cis-4,5-trans-4-nitroisoxazolidines. mdpi.com This highlights the potential for controlling stereochemistry in these types of transformations.

Furthermore, dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans with various dipoles, such as para-quinamines and azomethine ylides, have been successfully developed to construct complex polycyclic frameworks. nih.govresearchgate.net These reactions often proceed with high yields and diastereoselectivities, demonstrating the synthetic utility of the nitro group in facilitating cycloadditions. nih.gov

Hetero-Diels–Alder Reactions

The nitroalkene functionality can also participate as a dienophile in hetero-Diels-Alder reactions. In these [4+2] cycloadditions, the C=C bond of the nitroalkene reacts with a diene. While the provided search results primarily focus on the furan ring itself acting as a diene or dienophile, the principles of Diels-Alder reactivity can be applied. conicet.gov.arsciforum.net

Studies on 2-nitrofurans have shown they can act as efficient dienophiles in normal electron demand Diels-Alder reactions. conicet.gov.arsciforum.net The electron-withdrawing nitro group enhances the dienophilic character of the system. For example, 2-nitrofurans react with electron-rich dienes, with the cycloaddition occurring at the nitrated double bond. conicet.gov.ar This suggests that the nitroalkene unit in 2-Bromo-5-(2-nitroprop-1-enyl)furan would be a reactive component in such cycloadditions. It is important to note that the furan ring itself can also participate in Diels-Alder reactions, and the specific reaction conditions would likely determine which part of the molecule reacts. researchgate.netnih.govpearson.com

Transformation of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly increasing the synthetic utility of 2-Bromo-5-(2-nitroprop-1-enyl)furan.

Reductive Transformations

The reduction of the nitro group is a common and synthetically valuable transformation. A variety of reducing agents can be employed to convert nitro compounds into amines. organic-chemistry.org For aromatic nitro compounds, methods using reagents like tetrahydroxydiboron (B82485) in water or a combination of bis(pinacolato)diboron (B136004) and potassium tert-butoxide have proven effective and chemoselective. organic-chemistry.org Iron powder in water also provides a mild and environmentally friendly option for this reduction. organic-chemistry.org The reduction of aliphatic nitro compounds can lead to the corresponding hydroxylamines or amines depending on the reagents and reaction conditions. organic-chemistry.org In the context of 2-Bromo-5-(2-nitroprop-1-enyl)furan, reduction of the nitro group would likely lead to the formation of 2-(5-bromofuran-2-yl)propan-2-amine or the corresponding hydroxylamine, valuable intermediates for further synthetic elaborations.

Denitration Processes (e.g., Accompanied by Cyclization)

The nitro group can be removed through denitration processes, which can sometimes be accompanied by cyclization reactions. A classic example of converting a nitro group to a carbonyl group is the Nef reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acid hydrolysis to yield a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction conditions, particularly the pH, are crucial for the success of the Nef reaction and to avoid the formation of byproducts like oximes. alfa-chemistry.com

Interrupted Nef reactions can also lead to the formation of other interesting products. For instance, the reaction of nitroalkenes can be intercepted to form hydroxamic acid halides, which can then cyclize to form isoxazoles. nih.gov In some cases, elimination of HNO can lead to the formation of furan derivatives. nih.gov These examples showcase the potential for complex transformations involving the nitro group beyond simple reduction.

Reactions at the Bromine Center

The bromine atom on the furan ring provides a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, other C-C bond formations)

The bromine atom at the 5-position of the furan ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.govlibretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The Suzuki coupling is known for its mild reaction conditions, high tolerance of functional groups, and the formation of stable, non-toxic byproducts. libretexts.orgnih.gov

Numerous examples exist for the Suzuki coupling of brominated aromatic and heteroaromatic compounds. nih.govnih.govresearchgate.net For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully coupled with various aryl boronic acids to synthesize 2-(bromomethyl)-5-aryl-thiophenes. nih.gov Similarly, N-(4-bromophenyl)furan-2-carboxamide has been used as a substrate for Suzuki-Miyaura cross-coupling to generate a library of N-(4-arylphenyl)furan-2-carboxamides. nih.gov These examples strongly suggest that 2-Bromo-5-(2-nitroprop-1-enyl)furan would readily undergo Suzuki coupling with a variety of boronic acids or their derivatives to introduce diverse substituents at the 5-position of the furan ring.

Other palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, Hiyama, and Kumada couplings, which utilize different organometallic reagents, also represent viable strategies for the functionalization of the C-Br bond. libretexts.orglibretexts.org The choice of reaction often depends on the specific substrate and the desired functional group to be introduced.

Potential for Nucleophilic Aromatic Substitution

The structure of 2-Bromo-5-(2-nitroprop-1-enyl)furan suggests a significant potential for undergoing nucleophilic aromatic substitution (SNAr). This reactivity is primarily dictated by the electronic properties of the substituents on the furan ring. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when they are rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com The SNAr mechanism generally proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

In the case of 2-Bromo-5-(2-nitroprop-1-enyl)furan, several key features point towards favorable SNAr reactivity:

Leaving Group: The bromine atom at the C2 position serves as a good leaving group, a prerequisite for this type of substitution. wikipedia.org While halogens like fluorine are often more activating for the initial nucleophilic attack due to their high electronegativity, bromine is still a competent leaving group in activated systems. masterorganicchemistry.comyoutube.com

Electron-Withdrawing Groups: The molecule possesses a potent electron-withdrawing substituent at the C5 position, the 2-nitroprop-1-enyl group. The nitro group (NO₂) is one of the most powerful EWGs, and its effect is relayed through the conjugated π-system of the propenyl chain and the furan ring. This significantly reduces the electron density of the entire ring system, making it highly electrophilic and thus susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Positional Activation: For the SNAr mechanism, the activating EWG is most effective when located at positions ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In a five-membered ring like furan, the C5 position is analogous to the para position in a benzene (B151609) ring relative to the C2 position. This optimal positioning allows for effective delocalization and stabilization of the negative charge that develops in the Meisenheimer intermediate during the reaction. wikipedia.orgyoutube.com The negative charge can be delocalized onto the oxygen atom of the nitro group, providing substantial stabilization for the intermediate and lowering the activation energy for its formation. masterorganicchemistry.com

The reaction is therefore facilitated by the combined electronic effects of the substituents. The rate-determining step in SNAr reactions is typically the initial attack by the nucleophile to form the stabilized intermediate. masterorganicchemistry.comyoutube.com Given the strong activation provided by the nitropropenyl group, 2-Bromo-5-(2-nitroprop-1-enyl)furan is expected to react readily with a variety of strong nucleophiles, such as alkoxides, amines, and thiolates, to displace the bromide ion.

| Structural Feature | Position | Role in SNAr Reactivity | Reference |

|---|---|---|---|

| Bromine | C2 | Acts as the leaving group. | wikipedia.org |

| 2-Nitroprop-1-enyl Group | C5 | Strong electron-withdrawing group (EWG) that activates the furan ring toward nucleophilic attack. | masterorganicchemistry.comyoutube.com |

| Relative Position of Substituents | C2 and C5 | The para-like relationship allows for effective resonance stabilization of the negatively charged Meisenheimer intermediate, lowering the reaction's activation energy. | wikipedia.orgmasterorganicchemistry.com |

Furan Ring Reactivity

The furan ring, despite its aromatic character, behaves like an electron-rich diene and is susceptible to various oxidative reactions that can lead to either ring-opening (scission) or rearrangement. tandfonline.comtandfonline.com These transformations are valuable in synthetic chemistry as they can convert furan derivatives into highly functionalized acyclic or different heterocyclic compounds. organicreactions.orgdntb.gov.ua The specific outcome depends on the oxidant used, the reaction conditions, and the nature of the substituents on the furan ring.

Common oxidative pathways applicable to substituted furans include:

Oxidative Ring Cleavage: Many oxidizing agents can cleave the furan ring to produce 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net For a 2,5-disubstituted furan like the title compound, oxidation can yield substituted butenediones or their derivatives. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), and potassium nitrate (B79036) in acetic acid have been used for this purpose. researchgate.netrsc.orgnih.gov The reaction often proceeds through an endoperoxide intermediate, which then rearranges or is cleaved. For instance, oxidation of 2,5-diphenylfuran (B1207041) yields a trans-but-2-ene-1,4-dione. researchgate.net A proposed mechanism for the metabolic cleavage of a furan ring suggests direct cleavage to form an unsaturated aldehyde, bypassing the more commonly cited hydroxylation pathway. nih.gov

Achmatowicz Rearrangement: This is a well-known oxidative rearrangement of furfuryl alcohols. organicreactions.orgdntb.gov.ua While the title compound is not a furfuryl alcohol, a synthetic precursor or a derivative could potentially undergo this reaction. The process typically involves oxidation with an agent like bromine in methanol (B129727) or a peroxidase enzyme system, which converts the furan into a 6-hydroxy-2H-pyran-3(6H)-one derivative. organicreactions.orgresearchgate.net This transformation is a powerful method for accessing functionalized six-membered heterocyclic structures from furan precursors. dntb.gov.ua

Oxidation to Carboxylic Acids: Under more forceful oxidative conditions, the entire furan ring can be degraded, serving as a masked carboxyl group. organicreactions.orgdntb.gov.ua This complete degradation can be a useful synthetic strategy, though it sacrifices the core heterocyclic structure.

For 2-Bromo-5-(2-nitroprop-1-enyl)furan, the presence of the electron-withdrawing nitropropenyl group would likely influence the reactivity of the furan ring towards oxidation. While electron-rich furans are more susceptible to oxidation, the specific reaction pathway would be contingent on the chosen oxidant and conditions, potentially allowing for selective transformations.

| Reaction Type | Typical Reagents | Potential Product Type | Reference |

|---|---|---|---|

| Ring Scission/Cleavage | O₃, m-CPBA, KNO₃/AcOH | 1,4-Dicarbonyl compounds (e.g., substituted butenediones) | organicreactions.orgresearchgate.netrsc.org |

| Achmatowicz Rearrangement | Br₂/MeOH, Peroxidases | Pyranone derivatives (from corresponding furfuryl alcohols) | organicreactions.orgdntb.gov.uaresearchgate.net |

| Complete Degradation | Strong oxidizing agents | Carboxylic acids | organicreactions.orgdntb.gov.ua |

The hydrogenation of the furan ring is a common reaction that converts the aromatic heterocycle into its saturated analogue, tetrahydrofuran. rsc.org This transformation is typically achieved through catalytic hydrogenation using various transition metal catalysts. acs.orgacs.org The reaction can proceed through dihydrofuran as an intermediate. rsc.org

For 2-Bromo-5-(2-nitroprop-1-enyl)furan, hydrogenation presents a complex challenge due to the presence of multiple reducible functional groups: the furan ring, the alkene double bond in the propenyl side chain, and the nitro group. The selectivity of the reduction is highly dependent on the choice of catalyst, solvent, and reaction conditions (temperature and pressure). nih.govresearchgate.net

Potential reduction pathways include:

Furan Ring Hydrogenation: Catalysts based on palladium (Pd), platinum (Pt), ruthenium (Ru), and nickel (Ni) are effective for saturating the furan ring. acs.orgresearchgate.netgoogle.com For example, hydrogenation over a platinum catalyst can convert furan and its derivatives to the corresponding tetrahydrofurans. acs.orgacs.org Achieving selective hydrogenation of the furan ring without affecting the other functional groups would require careful catalyst selection. Palladium-based catalysts, for instance, have shown high selectivity for ring hydrogenation under specific conditions. researchgate.net

Reduction of the Nitroalkene Side Chain: The 2-nitroprop-1-enyl group is also highly susceptible to reduction. The nitro group can be reduced to a nitroalkane, an oxime, a hydroxylamine, or all the way to an amine. Simultaneously, the carbon-carbon double bond can be hydrogenated. Catalytic hydrogenation is a standard method for reducing both nitro groups and alkenes. The challenge lies in controlling the extent of the reduction and preventing the reduction of the furan ring itself.

Competitive and Tandem Reductions: It is highly probable that multiple groups would be reduced under standard hydrogenation conditions. For example, catalytic hydrogenation of furfural (B47365) (which contains a furan ring and an aldehyde group) can lead to the reduction of the aldehyde, the furan ring, or both, depending on the catalyst and conditions. researchgate.netresearchgate.net Similarly, for the title compound, a likely outcome of general hydrogenation would be the saturation of the propenyl double bond, reduction of the nitro group, and saturation of the furan ring, leading to 2-Bromo-5-(2-aminopropyl)tetrahydrofuran. It is also possible for hydrodebromination (removal of the bromine atom) to occur, particularly with palladium catalysts.

Achieving a specific, partially reduced product would necessitate a carefully optimized catalytic system. The development of catalysts with fine-tunable compositions, such as mixed metal oxides, is an active area of research aimed at controlling selectivity in the hydrogenation of complex furan compounds. mdpi.com

| Functional Group | Reaction | Potential Product | Typical Catalysts | Reference |

|---|---|---|---|---|

| Furan Ring | Ring Saturation | Tetrahydrofuran derivative | Pt, Pd, Ru, Ni | rsc.orgacs.orgresearchgate.net |

| C=C Double Bond | Alkene Reduction | Nitropropyl derivative | Pd, Pt, Ni | researchgate.net |

| Nitro Group | Nitro Reduction | Amino derivative | Pd, Pt, Ni | youtube.com |

| Full Molecule | Complete Reduction | 2-Bromo-5-(2-aminopropyl)tetrahydrofuran | Various | researchgate.netresearchgate.net |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The unique substitution pattern of 2-Bromo-5-(2-nitroprop-1-enyl)furan makes it a valuable building block for the assembly of more complex molecules, including those with defined stereochemistry.

The double bond in the nitropropenyl side chain represents a key site for the introduction of chirality. Stereoselective reactions, such as asymmetric Michael additions to the nitroalkene, can establish new chiral centers. The use of chiral catalysts or auxiliaries can control the stereochemical outcome of these additions, leading to enantiomerically enriched products.

Incorporation into Polycyclic and Spiro Compounds

The unique structural features of 2-Bromo-5-(2-nitroprop-1-enyl)furan, namely the presence of a diene-like furan (B31954) ring and an electron-deficient nitroalkene moiety, theoretically make it a versatile building block for the synthesis of complex molecular architectures, including polycyclic and spirocyclic systems. The furan core can act as a diene in Diels-Alder reactions, while the nitroalkene can serve as a dienophile or a Michael acceptor. However, specific, documented examples of the direct application of 2-Bromo-5-(2-nitroprop-1-enyl)furan in the synthesis of polycyclic and spiro compounds are not extensively reported in the available scientific literature.

Generally, furan derivatives are widely utilized in the construction of such complex structures. For instance, the intramolecular Diels-Alder reaction of furan-containing compounds is a powerful strategy for assembling polycyclic frameworks. acs.org The reduced aromaticity of the furan ring, compared to benzene (B151609), allows it to participate in cycloaddition reactions with relative ease. acs.org

The synthesis of spiro compounds often involves intramolecular cyclization or multicomponent reactions where a bifunctional molecule can react at two different sites. In principle, 2-Bromo-5-(2-nitroprop-1-enyl)furan could be a candidate for such transformations. For example, spiro[furan-2,1'-isoindolin]-3'-ones have been synthesized from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes, demonstrating the formation of a spirocyclic system involving a furan ring. nih.gov Furthermore, the synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been reported, highlighting the importance of furan scaffolds in developing advanced materials. mdpi.comnih.gov Manganese(III)-mediated oxidative radical cyclization is another method used to create spirofuran derivatives. thieme-connect.com

Synthetic Utility in Functional Material Precursors

The inherent functionalities within 2-Bromo-5-(2-nitroprop-1-enyl)furan suggest its potential as a precursor for functional materials. The combination of a halogenated furan and a conjugated nitroalkene offers multiple reaction sites for polymerization or modification to create materials with specific electronic, optical, or biological properties.

Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique material properties. The Diels-Alder reaction of furan derivatives is a key strategy for creating robust and recyclable polymers. mdpi.com The bromine atom on the furan ring of 2-Bromo-5-(2-nitroprop-1-enyl)furan could serve as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other functional groups or to create conjugated polymers. researchgate.net

The nitro group is a versatile functional group that can be reduced to an amine, which can then be used in the formation of polyamides or polyimines. Furthermore, the electron-withdrawing nature of the nitro group can influence the electronic properties of any resulting material.

While the potential is evident, specific research detailing the use of 2-Bromo-5-(2-nitroprop-1-enyl)furan as a direct precursor in the synthesis of functional materials is not well-documented in the public domain. The exploration of its polymerization or its incorporation into larger functional systems remains an area for future investigation.

Characterization and Structural Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of the atoms and bonds within the compound.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For "2-Bromo-5-(2-nitroprop-1-enyl)furan," both ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. Key expected signals would include those for the furan (B31954) ring protons, the vinylic proton, and the methyl group protons. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing effects of the bromo and nitro groups. Coupling constants (J values) between adjacent protons would provide crucial information about the connectivity of the molecule and the stereochemistry of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals, including those of the furan ring, the vinylic carbons, and the methyl carbon, would provide further evidence for the proposed structure.

A comprehensive search did not yield specific ¹H or ¹³C NMR data for 2-Bromo-5-(2-nitroprop-1-enyl)furan.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide definitive evidence for the presence of key functional groups in "2-Bromo-5-(2-nitroprop-1-enyl)furan".

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations), the carbon-carbon double bond of the enyl group, and the furan ring (C-O-C and C-H stretching and bending vibrations). The presence of the bromine atom would influence the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the C=C double bond, which often give strong Raman signals.

Specific IR and Raman spectral data for 2-Bromo-5-(2-nitroprop-1-enyl)furan were not found in the available literature.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of "2-Bromo-5-(2-nitroprop-1-enyl)furan," encompassing the furan ring and the nitropropenyl side chain, would be expected to give rise to distinct absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions would be characteristic of the chromophore.

Detailed UV-Vis absorption data for 2-Bromo-5-(2-nitroprop-1-enyl)furan is not currently available in public research databases.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of "2-Bromo-5-(2-nitroprop-1-enyl)furan," allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure, with characteristic losses of fragments such as the nitro group, bromine atom, and parts of the propenyl side chain.

A specific mass spectrum and detailed fragmentation analysis for 2-Bromo-5-(2-nitroprop-1-enyl)furan have not been reported in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "2-Bromo-5-(2-nitroprop-1-enyl)furan" could be grown, this technique would provide unequivocal proof of its molecular structure. The resulting crystallographic data would include bond lengths, bond angles, and torsional angles, offering a detailed insight into the molecule's conformation and the packing of molecules within the crystal lattice.

There are no published X-ray crystallographic structures for 2-Bromo-5-(2-nitroprop-1-enyl)furan in the Cambridge Structural Database or other publicly accessible crystallographic repositories.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying reaction mechanisms in organic chemistry. For furan (B31954) derivatives, DFT calculations can elucidate pathways for various transformations, including cycloadditions and oxidation reactions.

Studies on related furan compounds demonstrate that DFT can map potential energy surfaces to distinguish between different mechanistic possibilities, such as concerted or stepwise pathways. pku.edu.cn For instance, in cycloaddition reactions involving furan rings, DFT can help determine whether the reaction proceeds through a single transition state or involves the formation of zwitterionic or diradical intermediates. pku.edu.cnnih.gov The calculations can identify transition states, intermediates, and the associated activation energies, providing a quantitative understanding of the reaction kinetics. rsc.org

Potential reaction mechanisms for 2-Bromo-5-(2-nitroprop-1-enyl)furan that could be investigated using DFT include:

Oxidation: The low-temperature oxidation mechanisms of furan derivatives have been explored using DFT to identify key reaction intermediates like peroxide radicals and trace their evolution into stable products. rsc.org

Nucleophilic/Electrophilic Attack: The nitroalkene moiety is a key functional group. DFT can model its reactions, such as Michael additions, by calculating the energies of the reactants, intermediates, transition states, and products.

These theoretical studies provide a framework for predicting reaction outcomes and designing synthetic strategies.

Conformational Analysis and Isomerism (E/Z Isomerization)

The presence of a carbon-carbon double bond in the 2-nitroprop-1-enyl side chain of 2-Bromo-5-(2-nitroprop-1-enyl)furan gives rise to geometric isomerism. The isomers are designated as E and Z based on the spatial arrangement of substituents around the double bond, according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

The Z isomer has the two highest-priority groups on the same side of the double bond. docbrown.info

The E isomer has the two highest-priority groups on opposite sides of the double bond. libretexts.orgdocbrown.info

To assign the configuration for 2-Bromo-5-(2-nitroprop-1-enyl)furan, we consider the substituents on each carbon of the double bond:

On the carbon attached to the furan ring (C1'): The substituents are the 2-bromo-5-furyl group and a hydrogen atom. The furan ring has a higher priority than hydrogen.

On the adjacent carbon (C2'): The substituents are a nitro group (-NO₂) and a methyl group (-CH₃). The nitro group has a higher priority than the methyl group.

The resulting E and Z configurations are determined by the relative positions of the high-priority 2-bromo-5-furyl group and the nitro group. These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. docbrown.info

| Double Bond Carbon | Substituent 1 | Priority 1 | Substituent 2 | Priority 2 |

|---|---|---|---|---|

| C1' | 2-Bromo-5-furyl | High | -H | Low |

| C2' | -NO₂ | High | -CH₃ | Low |

Molecular Modeling and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict the chemical behavior and reactivity of molecules. For 2-Bromo-5-(2-nitroprop-1-enyl)furan, these methods can identify reactive sites and predict how the molecule will interact with other reagents.

Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity through various descriptors: mdpi.com

Electronic Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose electrons. A more negative value suggests a greater tendency to donate electrons in a reaction. nih.govmdpi.com

Global Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity value indicates a stronger electrophile. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. Reactions are often governed by the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

| Descriptor | Definition | Predicted Role in Reactivity |

|---|---|---|

| Electronic Chemical Potential (μ) | Measures electron escaping tendency. mdpi.com | Indicates whether the molecule will act as an electron donor or acceptor. |

| Global Electrophilicity (ω) | Quantifies the ability to accept electrons. nih.gov | A high value suggests the molecule is a strong electrophile. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electrostatic potential on the electron density surface. nih.gov | Identifies sites for nucleophilic (positive potential) and electrophilic (negative potential) attack. |

By applying these computational models, researchers can develop a detailed understanding of the electronic structure and predict the chemical reactivity of 2-Bromo-5-(2-nitroprop-1-enyl)furan, guiding further experimental studies.

Future Research Directions and Emerging Trends for 2 Bromo 5 2 Nitroprop 1 Enyl Furan

The unique structural features of 2-bromo-5-(2-nitroprop-1-enyl)furan, combining a reactive furan (B31954) ring, a versatile brominated site for cross-coupling, and a conjugated nitroalkene system, position it as a promising scaffold for future chemical research. The following sections outline key emerging trends and potential research avenues for this compound.

Q & A

Q. What are the established synthetic routes for 2-bromo-5-(2-nitroprop-1-enyl)furan, and how do reaction conditions influence yield and purity?

The compound is synthesized via bromination and nitrovinyl functionalization of furan derivatives. A two-step process involves (i) bromination of a precursor furan using bromine in glacial acetic acid, followed by (ii) condensation with nitropropene groups under controlled temperature (25–40°C) and acidic conditions . Yield optimization requires precise stoichiometric control of bromine to avoid over-bromination, which generates side products like 2,5-dibromo derivatives. Purity (>99.8%) is achieved through recrystallization in ethanol-DMF mixtures .

Q. How is the structural characterization of 2-bromo-5-(2-nitroprop-1-enyl)furan performed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar furan ring and nitrovinyl group geometry are resolved using SHELX programs (e.g., SHELXL for refinement). Intermolecular interactions, such as C–H···O hydrogen bonds, are analyzed via ORTEP-3 graphical interfaces to visualize packing motifs . Example parameters:

| Parameter | Value (from ) |

|---|---|

| Dihedral angle (furan-nitro) | 33.94° ± 0.09° |

| Bond length (C–Br) | 1.89 Å |

Advanced Research Questions

Q. What mechanistic insights explain the antibacterial activity of 2-bromo-5-(2-nitroprop-1-enyl)furan against multidrug-resistant pathogens?

The compound (Furvina) targets the 30S ribosomal subunit’s P-site, inhibiting bacterial translation initiation. Electrophilic bromine and nitro groups facilitate covalent binding to ribosomal proteins (e.g., S12), disrupting elongation factor-G (EF-G) interactions. MIC values against Staphylococcus aureus and Escherichia coli range from 0.5–2 µg/mL, with bactericidal effects confirmed via time-kill assays . Resistance mechanisms involve ribosomal mutations (e.g., rpsL K42R), reducing binding affinity by ~50% .

Q. How do structural modifications of the nitrovinyl group affect the compound’s mutagenicity and metabolic stability?

Replacing the nitro group with trifluoromethoxy (e.g., 2-bromo-5-[(trifluoromethoxy)methyl]furan) reduces mutagenicity (Ames test: revertant colonies decrease from 800 to <100 ng/plate) but lowers antibacterial potency (MIC increases 4-fold) . Metabolic stability studies in liver microsomes show that nitrovinyl derivatives undergo rapid reduction to non-toxic amines, whereas bromine substitution enhances plasma half-life (t₁/₂ = 2.1 h vs. 0.8 h for non-brominated analogs) .

Q. What analytical methods are recommended for quantifying 2-bromo-5-(2-nitroprop-1-enyl)furan in biological matrices?

Dynamic headspace-GC–MS offers superior sensitivity (LOD = 0.1 ppb) compared to static methods. For tissue samples, solid-phase microextraction (SPME) coupled with LC-MS/MS achieves 95% recovery in liver homogenates. Key parameters:

| Method | Sensitivity (LOD) | Recovery (%) |

|---|---|---|

| Dynamic GC–MS | 0.1 ppb | 85 |

| LC-MS/MS (SPME) | 0.5 ppb | 95 |

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How can in vitro and in vivo models be reconciled?

In vitro mutagenicity (Ames test: 800 ng/plate) contrasts with in vivo murine studies showing no acute toxicity at 20 mg/kg. This discrepancy arises from metabolic detoxification pathways (e.g., glutathione conjugation) active in vivo but absent in bacterial assays. Researchers should integrate metabolic profiling (e.g., CYP450 inhibition assays) to contextualize toxicity data .

Methodological Recommendations

7. Designing experiments to evaluate structure-activity relationships (SAR) in nitrovinylfuran analogs:

- Step 1 : Synthesize analogs with halogen (Cl, F) or electron-withdrawing (CF₃, NO₂) substitutions.

- Step 2 : Assess antibacterial activity via broth microdilution (CLSI guidelines) and cytotoxicity in HEK293 cells.

- Step 3 : Corrogate crystallographic data (e.g., bond angles) with bioactivity using multivariate regression .

8. Best practices for handling and storage to prevent degradation:

- Store at –20°C in amber vials under argon.

- Avoid aqueous solvents (hydrolysis t₁/₂ <24 h in PBS).

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.